3-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one
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Overview
Description
3-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one is a complex organic compound that features a unique combination of a triazole ring and a tetrahydroquinazolinone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring:
Synthesis of the Tetrahydroquinazolinone Core: This involves the condensation of an anthranilic acid derivative with an isothiocyanate to form the tetrahydroquinazolinone structure.
Coupling of the Two Fragments: The final step involves coupling the triazole ring with the tetrahydroquinazolinone core through a suitable linker, such as a methylene group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The phenyl group on the triazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrotriazoles.
Substitution: Brominated or nitrated derivatives of the phenyl group.
Scientific Research Applications
3-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as a cytotoxic agent against various cancer cell lines.
Biological Studies: It can be used as a probe to study enzyme inhibition and protein interactions.
Material Science: The unique structural features make it a candidate for the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of 3-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes and proteins, inhibiting their activity.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-1H-1,2,3-triazole: Shares the triazole ring but lacks the tetrahydroquinazolinone structure.
2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one: Contains the tetrahydroquinazolinone core but lacks the triazole ring.
Uniqueness
The combination of the triazole ring and the tetrahydroquinazolinone structure in 3-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one provides unique chemical and biological properties that are not observed in the individual components .
Properties
IUPAC Name |
3-[(1-phenyltriazol-4-yl)methyl]-2-sulfanylidene-4a,5,6,7,8,8a-hexahydro-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c23-16-14-8-4-5-9-15(14)18-17(24)21(16)10-12-11-22(20-19-12)13-6-2-1-3-7-13/h1-3,6-7,11,14-15H,4-5,8-10H2,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYGGOQDXBOXMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C(=S)N2)CC3=CN(N=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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